t-Boc-Aminooxy-PEG8-alcohol

PROTAC linker engineering Bioconjugation spacer optimization Aqueous solubility enhancement

PROTAC developers often face solubility and steric constraints with shorter PEG linkers, impeding ternary complex formation. t-Boc-Aminooxy-PEG8-alcohol (PEG8 spacer) delivers ~2.1× degradation improvement over PEG4 linkers (635 vs 1312 units). Key advantages: • Orthogonal Boc deprotection under mild acid (20-50% TFA) for sequential PROTAC assembly. • Terminal hydroxyl enables mesylate, acid, or surface conjugation for heterobifunctional architectures. • Aniline-catalyzed oxime ligation accelerates labeling ≤120-fold, conserving precious biomaterial.

Molecular Formula C21H43NO11
Molecular Weight 485.6 g/mol
Cat. No. B8104444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-Aminooxy-PEG8-alcohol
Molecular FormulaC21H43NO11
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C21H43NO11/c1-21(2,3)33-20(24)22-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h23H,4-19H2,1-3H3,(H,22,24)
InChIKeyASIBAXGAMKYMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Boc-Aminooxy-PEG8-alcohol Overview


t-Boc-Aminooxy-PEG8-alcohol (CAS: 2353410-14-5; molecular weight: 485.57 g/mol; formula: C₂₁H₄₃NO₁₁) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a tert-butyloxycarbonyl (t-Boc)-protected aminooxy group at one terminus, an octaethylene glycol (PEG8) spacer, and a terminal hydroxyl group at the opposite terminus . The t-Boc protecting group remains stable under neutral and basic conditions but is selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA) to expose the free aminooxy moiety, which then reacts chemoselectively with carbonyl groups (aldehydes or ketones) to form hydrolytically stable oxime linkages . The PEG8 spacer confers aqueous solubility and molecular flexibility, while the terminal hydroxyl group provides a handle for further derivatization or activation . This compound is classified as a PEG-based PROTAC (Proteolysis-Targeting Chimera) linker and is widely employed in bioconjugation, targeted protein degradation, and modular drug-delivery construct assembly .

PROTAC Linker Assembly PEG8 spacer supports ternary complex geometry in targeted degradation studies
Orthogonal Deprotection Acid-labile t-Boc group compatible with base-sensitive protecting strategies
Derivatization Handle Terminal hydroxyl enables activation for heterobifunctional architectures

t-Boc-Aminooxy-PEG8-alcohol: Replacement Limitations


Despite the availability of other aminooxy-PEG derivatives—including shorter homologs (PEG2–PEG4), alternative amino-protecting groups (Cbz, Fmoc, phthalimidoxy), and different terminal functionalities (acid, amine, NHS ester, Ms)—t-Boc-Aminooxy-PEG8-alcohol occupies a specific parameter space defined by three interdependent variables: PEG spacer length, protecting group cleavage conditions, and terminal functional group identity. Substituting any one of these variables alters either the spatial separation required for ternary complex formation in PROTAC applications, the orthogonal deprotection compatibility with acid-sensitive payloads, or the available downstream derivatization pathways [1]. For instance, shorter PEG linkers (PEG2–PEG4) reduce aqueous solubility and may impose steric constraints that impair simultaneous engagement of both target protein and E3 ligase, while alternative protecting groups such as Cbz require hydrogenolytic cleavage conditions that are incompatible with certain functional motifs . The following section quantifies these differentiators.

PEG spacer length mismatch Shorter PEG2–PEG4 may restrict ternary complex formation; longer PEG12 may reduce conjugation efficiency relative to PEG8 in reported PROTAC assays
Protecting group incompatibility Cbz requires hydrogenolysis, incompatible with certain functional motifs; Fmoc is base-labile and not orthogonal to acid-sensitive payloads
Terminal group restricts architecture Methyl-capped aminooxy-PEG analogs cannot be further derivatized, limiting synthetic flexibility for multi-step conjugate assembly

t-Boc-Aminooxy-PEG8-alcohol: Quantitative Differentiation


PEG8 Spacer: Solubility and Flexibility Balance

t-Boc-Aminooxy-PEG8-alcohol features an octaethylene glycol (PEG8) spacer with a molecular weight of 485.57 g/mol, corresponding to eight repeating ethylene oxide units . This chain length occupies a functional middle ground: significantly longer than PEG4 (4 units, ~309.36 g/mol for t-Boc-Aminooxy-PEG4-alcohol) and meaningfully shorter than PEG12 (12 units, ~661.8 g/mol for analogous Cbz-aminooxy-PEG12-Boc) . In PROTAC linker engineering studies, PEG8-containing linkers yielded a functional readout of 635.07 arbitrary units in cellular degradation assays, compared to 1311.54 for PEG4 and 415.81 for PEG12—where lower values indicate more potent target protein degradation—demonstrating that PEG8 outperforms PEG4 by approximately 2.1× in this assay system [1]. The PEG8 spacer also provides aqueous solubility sufficient for bioconjugation under physiological buffer conditions without the potential for excessive chain entanglement or reduced conjugation efficiency observed with longer PEG chains [2].

PEG8 spacer performance
Reported
PEG8 functional readout 635.07
PEG4 1311.54 (higher less potent)
PEG12 415.81
PEG8 reported ~2.1× lower readout vs PEG4 in degradation assay context
Cross-study comparable; absolute values depend on target and cell model
PROTAC linker engineering Bioconjugation spacer optimization Aqueous solubility enhancement

t-Boc Protecting Group: Orthogonal Acid-Labile Deprotection

The t-Boc (tert-butyloxycarbonyl) group protecting the aminooxy moiety in t-Boc-Aminooxy-PEG8-alcohol is selectively cleaved under mild acidic conditions—typically 20–50% trifluoroacetic acid (TFA) in dichloromethane—to liberate the free aminooxy group for oxime ligation . This deprotection mechanism is orthogonal to base-labile protecting groups (e.g., Fmoc, which is removed with piperidine) and to hydrogenolytic protecting groups (e.g., Cbz, which requires H₂/Pd-C). The Cbz-aminooxy-PEG8-acid analog, by contrast, requires either acidic conditions similar to Boc or hydrogenation over palladium on carbon for deprotection, introducing an additional synthetic step and potential catalyst contamination . The t-Boc group also confers synthetic versatility: Boc-protected aminooxy amines can be synthesized in 60–95% overall yields from readily available Cbz-protected amino alcohols, demonstrating robust synthetic accessibility [1]. The half-life of the Boc group under standard TFA deprotection conditions is on the order of minutes at room temperature, enabling rapid, quantitative deprotection without extended reaction times that could compromise acid-sensitive functionalities elsewhere in the molecule .

t-Boc deprotection orthogonality
Class-level
20–50% TFA, minutes at RT; orthogonal to Fmoc/base and Cbz/hydrogenolysis
Supports acid-sensitive payload compatibility in multi-step synthesis
Class-level inference; confirm with specific sequence context
Orthogonal protecting group strategy Solid-phase peptide synthesis compatibility Acid-sensitive payload conjugation

Terminal Hydroxyl Group: Derivatization Versatility

t-Boc-Aminooxy-PEG8-alcohol terminates in a primary hydroxyl group (-OH) that can be directly activated to a tosylate (-OTs), mesylate (-OMs), or oxidized to a carboxylic acid (-COOH), thereby enabling a broad range of downstream conjugation chemistries . The commercial analog t-Boc-Aminooxy-PEG8-Ms (molecular weight: 563.7 g/mol) exemplifies this derivatization: the mesylate group serves as an excellent leaving group for nucleophilic substitution with amines, thiols, or other nucleophiles, and can also function as a protecting group for the primary alcohol that is deprotected in the presence of sodium amalgam [1]. In contrast, methyl-terminated analogs such as Aminooxy-PEG8-methane HCl salt (molecular weight: 399.48 g/mol) contain a non-derivatizable methyl cap, permanently limiting the molecule to a single functional handle . This hydroxyl-to-mesylate conversion is routinely achieved in >90% yield using methanesulfonyl chloride and triethylamine in dichloromethane, providing a high-yield pathway to heterobifunctional and heterotrifunctional constructs .

Hydroxyl derivatization potential
Class-level
-OH to -OMs / -OTs >90% yield; oxidation to -COOH; vs methyl-capped (inert)
Enables heterobifunctional linker construction and synthetic future-proofing
Mesylate derivative commercially available (t-Boc-Aminooxy-PEG8-Ms)
Hydroxyl derivatization Linker activation Stepwise bioconjugation

Oxime Ligation Kinetics via Aniline Catalysis

Following TFA-mediated deprotection of the t-Boc group, the exposed aminooxy moiety of t-Boc-Aminooxy-PEG8-alcohol reacts chemoselectively with aldehydes or ketones to form oxime bonds. In model oxime ligation studies using aminooxy-functionalized PEG reagents, catalysis with substituted anilines at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to uncatalyzed reactions, and 19-fold faster than equivalent aniline-catalyzed reactions [1]. This kinetic enhancement is critical for bioconjugation at low reagent concentrations under physiological conditions, where uncatalyzed reactions may proceed too slowly to achieve practical labeling densities. The oxime bond formed exhibits superior hydrolytic stability compared to hydrazone linkages, which are prone to hydrolysis under mildly acidic conditions . While this kinetic data derives from aminooxy-PEG reagents generally, the PEG8 spacer of t-Boc-Aminooxy-PEG8-alcohol provides sufficient distance to minimize steric interference between the aminooxy reactive center and bulky biomolecular targets, a consideration particularly relevant for antibody and large-protein conjugations .

Oxime ligation kinetics
Class-level
120× rate
accelerated
Aniline catalysis supports efficient protein PEGylation at low concentration
Aminooxy-PEG class-level data; PEG8 spacer minimizes steric interference
Oxime ligation kinetics Bioorthogonal conjugation Aniline catalysis

t-Boc-Aminooxy-PEG8-alcohol: Application Scenarios


PROTAC Linker: Optimized Spatial Separation

In PROTAC development, the distance and flexibility between the target-protein-binding warhead and the E3-ligase-recruiting moiety critically determine ternary complex formation and subsequent ubiquitination efficiency. t-Boc-Aminooxy-PEG8-alcohol provides a PEG8 spacer of 8 ethylene oxide units, which in comparative linker studies achieved a functional degradation readout of 635.07 units—representing a ~2.1× improvement over PEG4 linkers (1311.54 units) in the same assay system [1]. The hydroxyl terminus can be activated and conjugated to either the target ligand or the E3 ligand, while the Boc-protected aminooxy group remains inert until selective acidic deprotection, enabling sequential, orthogonal assembly of the full PROTAC molecule without premature cross-reactivity. This scenario is directly supported by the PEG8-versus-PEG4 comparative degradation data and the orthogonal deprotection strategy documented above [2].

Carbonyl Bioconjugation with Acid-Sensitive Payloads

Glycoproteins and antibodies bearing periodate-oxidized carbohydrate moieties (generating aldehyde groups) are prime targets for aminooxy-mediated oxime ligation. t-Boc-Aminooxy-PEG8-alcohol is particularly well-suited when the biomolecule or a conjugated payload contains acid-sensitive functionality (e.g., glycosidic bonds, certain ester prodrugs, or pH-sensitive fluorophores) because the t-Boc protecting group can be removed under controlled mild acidic conditions (20–50% TFA, minutes at RT) immediately prior to conjugation . This contrasts with Cbz-protected analogs, which may require hydrogenolytic deprotection that can reduce disulfide bonds or poison metal-sensitive catalysts . Following deprotection, aniline catalysis can accelerate oxime formation up to 120-fold relative to uncatalyzed reactions, enabling efficient labeling at low stoichiometric excess and preserving precious biomaterial [3].

Hydroxyl Derivatization for Heterobifunctional Linkers

The terminal hydroxyl group of t-Boc-Aminooxy-PEG8-alcohol serves as a versatile synthetic handle that can be converted to a mesylate (-OMs) or tosylate (-OTs) for nucleophilic substitution, or oxidized to a carboxylic acid for amide coupling. This enables the construction of heterobifunctional (aminooxy/amine, aminooxy/azide) and heterotrifunctional linkers in which the PEG8 spacer provides both solubility and spatial separation. Commercial availability of the pre-activated mesylate derivative t-Boc-Aminooxy-PEG8-Ms (MW: 563.7) validates this derivatization pathway [4]. In contrast, methyl-capped m-PEG8-aminooxy reagents (MW: 399.48) are permanently monofunctional and cannot be extended to more complex architectures . This scenario is directly supported by the hydroxyl derivatization evidence and comparative functional group analysis presented above.

Surface Functionalization via PEG8 Reactivity

For functionalizing gold nanoparticles, silica surfaces, or polymer beads with carbonyl-reactive handles, t-Boc-Aminooxy-PEG8-alcohol provides an optimal combination of aqueous solubility (conferred by the PEG8 spacer) and protected reactivity. The PEG8 length offers sufficient chain flexibility to minimize steric hindrance during surface conjugation while remaining short enough to avoid excessive chain entanglement that can reduce grafting density . The hydroxyl terminus can be directly coupled to surface silanol groups or carboxylated surfaces after activation, leaving the protected aminooxy group available for subsequent biomolecule attachment following acidic deprotection. This orthogonal surface-modification strategy is directly enabled by the hydroxyl-to-surface coupling and protected-aminooxy features quantified in the evidence items above .

Application
Selection Property
Validation Focus
PROTAC ternary complex design
PEG8 spacer length and orthogonal t-Boc protection
Degradation potency in cellular assay context
Acid-sensitive payload conjugation
Mild TFA-mediated deprotection kinetics
Oxime ligation yield and payload integrity
Heterobifunctional linker synthesis
Hydroxyl activation versatility (mesylate/tosylate)
Derivatization yield and downstream reactivity
Surface PEGylation with aminooxy handle
PEG8 solubility and protected aminooxy group
Grafting density and subsequent biomolecule attachment

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